2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both imidazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazole and benzothiazole moieties can bind to various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety
Uniqueness
2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its combination of imidazole and benzothiazole structures, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C16H18N4OS2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H18N4OS2/c1-4-11-10(3)17-15(18-11)22-8-14(21)20-16-19-12-6-5-9(2)7-13(12)23-16/h5-7H,4,8H2,1-3H3,(H,17,18)(H,19,20,21) |
InChI Key |
JVBHQUKXZRFDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C)C |
Origin of Product |
United States |
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